molecular formula C16H20N2O3S B497515 4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide CAS No. 797769-68-7

4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide

Cat. No.: B497515
CAS No.: 797769-68-7
M. Wt: 320.4g/mol
InChI Key: NMLSAMMRDDKLHY-UHFFFAOYSA-N
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Description

4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is an organic compound with a complex structure that includes an ethoxy group, two methyl groups, a pyridin-2-ylmethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the pyridin-2-ylmethyl group: This step involves the alkylation of the benzenesulfonamide with a pyridin-2-ylmethyl halide in the presence of a base.

    Ethoxylation and methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the sulfonamide class.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding to the active site or allosteric sites. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2,5-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide: shares similarities with other sulfonamide compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-ethoxy-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-4-21-15-9-13(3)16(10-12(15)2)22(19,20)18-11-14-7-5-6-8-17-14/h5-10,18H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLSAMMRDDKLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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